2,2-Dibromo-1-(4-fluorophenyl)butan-1-one
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Overview
Description
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of two bromine atoms and a fluorophenyl group attached to a butanone backbone.
Preparation Methods
The synthesis of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity .
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-bromo-1-(4-fluorophenyl)butan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 2,2-dibromo-1-(4-fluorophenyl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Scientific Research Applications
2,2-Dibromo-1-(4-fluorophenyl)butan-1-one has found applications in various scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one involves its interaction with specific molecular targets. The bromine atoms and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to potential biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2,2-Dibromo-1-(4-fluorophenyl)butan-1-one stands out due to its unique combination of bromine and fluorine atoms. Similar compounds include:
4-bromo-1-(4-fluorophenyl)butan-1-one: This compound lacks the second bromine atom, which may affect its reactivity and applications.
2-bromo-1-(2-fluorophenyl)ethan-1-one:
Properties
CAS No. |
442915-84-6 |
---|---|
Molecular Formula |
C10H9Br2FO |
Molecular Weight |
323.98 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9Br2FO/c1-2-10(11,12)9(14)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
HJIYSRPMDCLTCW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)F)(Br)Br |
Origin of Product |
United States |
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